molecular formula C15H20N4O B2427832 (E)-4-(Dimethylamino)-N-[1-(1H-indazol-5-yl)ethyl]but-2-enamide CAS No. 2411325-11-4

(E)-4-(Dimethylamino)-N-[1-(1H-indazol-5-yl)ethyl]but-2-enamide

Cat. No. B2427832
CAS RN: 2411325-11-4
M. Wt: 272.352
InChI Key: BEMGDHOYIMIJRP-SNAWJCMRSA-N
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Description

This compound is an amide derivative, which contains an indazole ring. Indazoles are a type of heterocyclic aromatic organic compound, which are commonly used in medicinal chemistry due to their bioactive properties .


Chemical Reactions Analysis

As an amide, this compound could undergo various reactions such as hydrolysis, reduction, and reactions with Grignard reagents. The indazole ring could also participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, amides have high boiling points due to the presence of the polar carbonyl group and the possibility for hydrogen bonding. Indazoles are typically stable under normal conditions but can react with strong oxidizing agents .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Researchers have been focused on synthesizing novel heterocyclic compounds incorporating (E)-4-(Dimethylamino)-N-[1-(1H-indazol-5-yl)ethyl]but-2-enamide and its derivatives for potential applications in medicinal chemistry. For example, the synthesis of pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and pyrido[2,3-d]pyrimidine derivatives has been reported, where these compounds exhibited moderate antibacterial and antifungal activities (H. Abdel‐Aziz, N. Hamdy, I. Fakhr, & A. Farag, 2008).

Regioselective Reactions

Studies on the selectivity of reactions involving derivatives of this compound have demonstrated the ability to produce regiospecific and regioselective cyclization products. These findings offer insights into designing more efficient synthetic routes for producing complex heterocyclic compounds with potential biological activities (V. V. Didenko, A. Potapov, I. Ledeneva, K. Shikhaliev, & O. V. Konyushko, 2010).

Antitumor Activity

Derivatives of this compound have been evaluated for their antitumor activities. Certain compounds have shown promising in vivo antitumor activity, indicating their potential as lead compounds for the development of new cancer therapies. For instance, modifications to the chemical structure have been linked to varying degrees of antitumor effectiveness, highlighting the importance of structural optimization in drug development (W. Denny, G. Atwell, G. Rewcastle, & B. Baguley, 1987).

Molecular Docking and Binding Studies

Research has also delved into understanding the interaction mechanisms of this compound derivatives with biological targets through molecular docking and binding studies. These studies provide valuable insights into how these compounds interact with specific receptors or enzymes, which is crucial for designing drugs with enhanced efficacy and specificity (O. Chaves, Margareth R. L. Santos, Marcia C C DE Oliveira, C. M. R. Sant’Anna, R. C. Ferreira, A. Echevarria, & J. Netto-Ferreira, 2018).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many indazole derivatives exhibit diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities .

Future Directions

The future research directions would likely involve exploring the biological activity of this compound and potentially developing it into a therapeutic agent if it shows promising activity in preclinical studies .

properties

IUPAC Name

(E)-4-(dimethylamino)-N-[1-(1H-indazol-5-yl)ethyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-11(17-15(20)5-4-8-19(2)3)12-6-7-14-13(9-12)10-16-18-14/h4-7,9-11H,8H2,1-3H3,(H,16,18)(H,17,20)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMGDHOYIMIJRP-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)NN=C2)NC(=O)C=CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC2=C(C=C1)NN=C2)NC(=O)/C=C/CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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